

# 4-Ethylpyridine-2-carbonitrile structure and synthesis

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## Compound of Interest

Compound Name: **4-Ethylpyridine-2-carbonitrile**

Cat. No.: **B140052**

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An In-depth Technical Guide to **4-Ethylpyridine-2-carbonitrile**: Structure, Synthesis, and Applications

## Introduction

**4-Ethylpyridine-2-carbonitrile** is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridine-based structures are integral to numerous pharmaceuticals, and the strategic placement of functional groups, such as the cyano and ethyl moieties in this molecule, offers chemists a valuable scaffold for drug design and development. [1] This guide provides a comprehensive overview of the structure, properties, and synthesis of **4-Ethylpyridine-2-carbonitrile**, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Physicochemical Properties

**4-Ethylpyridine-2-carbonitrile**, also known as 2-Cyano-4-ethylpyridine, possesses a pyridine ring functionalized with an ethyl group at the C4 position and a nitrile group at the C2 position. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group influences the electronic properties and reactivity of the pyridine ring.

## Key Identifiers and Properties:

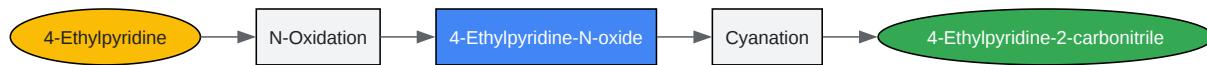
Property	Value	Source
IUPAC Name	4-ethylpyridine-2-carbonitrile	<a href="#">[2]</a>
Synonyms	2-Cyano-4-ethylpyridine	<a href="#">[3]</a>
CAS Number	92486-38-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C8H8N2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	132.16 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light Green Oil	<a href="#">[3]</a>
Canonical SMILES	CCC1=CC(=NC=C1)C#N	<a href="#">[2]</a>
InChIKey	WSIWRNNXMDBVGX-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis of 4-Ethylpyridine-2-carbonitrile

The synthesis of 2-cyanopyridines, including **4-Ethylpyridine-2-carbonitrile**, is a well-established area of heterocyclic chemistry. A common and effective strategy involves a two-step process starting from the corresponding substituted pyridine: N-oxidation followed by cyanation. This approach is favored due to the ready availability of the starting materials and the generally good yields of the cyanation step.

## Synthetic Strategy Overview

The most logical synthetic route commences with 4-ethylpyridine. The pyridine nitrogen is first oxidized to form the N-oxide. This activation is crucial as it renders the C2 and C6 positions of the pyridine ring susceptible to nucleophilic attack. Subsequent treatment with a cyanide source introduces the nitrile group at the 2-position.



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Caption: General synthetic workflow for **4-Ethylpyridine-2-carbonitrile**.

## Experimental Protocols

### Step 1: N-Oxidation of 4-Ethylpyridine

The oxidation of 4-ethylpyridine to its N-oxide is typically achieved using a peroxy acid, often generated *in situ* from hydrogen peroxide and a carboxylic acid like acetic acid. This method is analogous to the preparation of other pyridine N-oxides.<sup>[4]</sup>

Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.
- Heat the solution to approximately 80°C.
- Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution. An exothermic reaction is expected, and the rate of addition should be controlled to maintain the reaction temperature.
- After the addition is complete, continue heating the reaction mixture at 100°C for several hours (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).<sup>[4]</sup>
- Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
- The excess solvent and volatile byproducts can be removed under reduced pressure to yield the crude 4-ethylpyridine-N-oxide.

Causality Behind Experimental Choices:

- Acetic Acid as Solvent: Acetic acid serves both as a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid, the active oxidizing agent.
- Elevated Temperature: The reaction requires heating to proceed at a reasonable rate. The temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the peroxide and the product.

## Step 2: Cyanation of 4-Ethylpyridine-N-oxide

The introduction of the cyano group at the 2-position of the N-oxide is a key transformation. A common and effective method is the Reissert-Henze reaction or a modification thereof, which involves activating the N-oxide with an acylating agent followed by treatment with a cyanide salt.<sup>[5]</sup> Modern variations often employ reagents like trimethylsilyl cyanide (TMSCN) with an activating agent such as dimethylcarbamoyl chloride (DMCC) for milder reaction conditions and improved yields.<sup>[5]</sup>

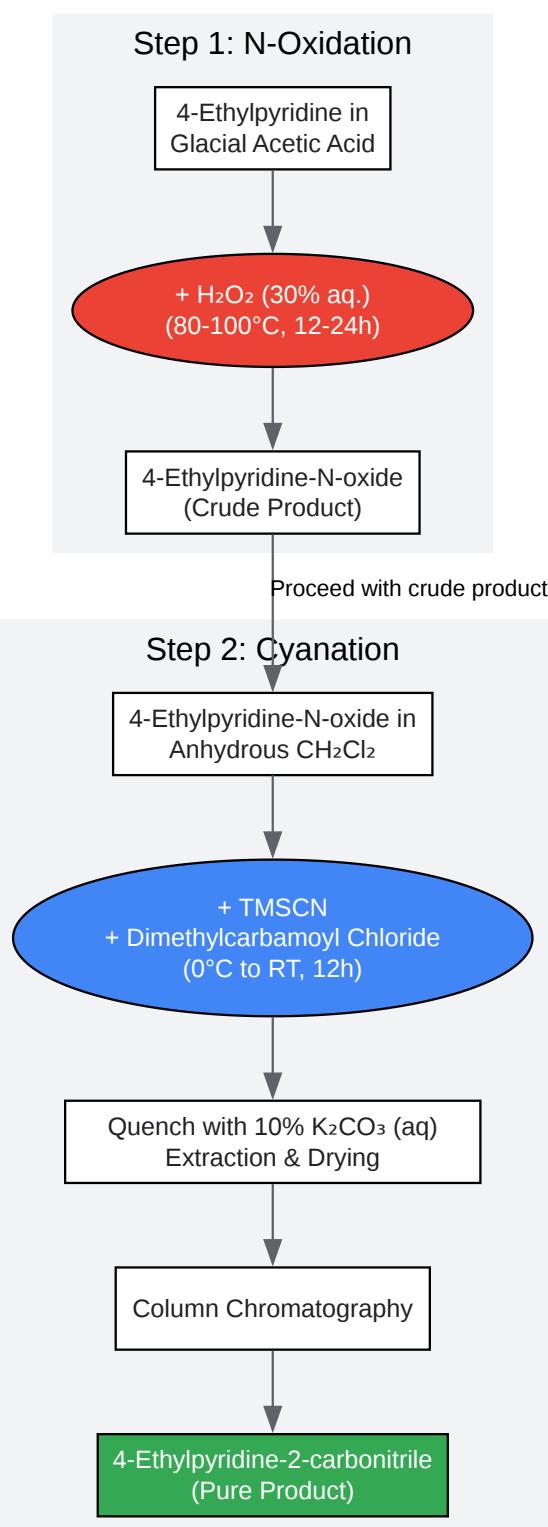
### Protocol:

- Dissolve the crude 4-ethylpyridine-N-oxide in an anhydrous aprotic solvent like dichloromethane or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add trimethylsilyl cyanide (TMSCN).
- Cool the mixture to 0-10°C in an ice bath.
- Slowly add dimethylcarbamoyl chloride (DMCC) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the reaction is complete as monitored by TLC.<sup>[4]</sup>
- Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a mild base, such as 10% potassium carbonate, and stirring for about an hour.<sup>[4]</sup>
- The layers are separated, and the aqueous phase is extracted with the organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to afford pure **4-Ethylpyridine-2-carbonitrile**.

### Causality Behind Experimental Choices:

- **Anhydrous Conditions:** TMSCN and DMCC are sensitive to moisture, so anhydrous conditions are necessary to prevent their decomposition and ensure the reaction proceeds efficiently.
- **Activation with DMCC:** Dimethylcarbamoyl chloride reacts with the N-oxide to form a highly reactive intermediate. This activation facilitates the nucleophilic attack of the cyanide ion at the C2 position of the pyridine ring.
- **Use of TMSCN:** Trimethylsilyl cyanide is a safer and more soluble source of cyanide compared to inorganic salts like KCN or NaCN, and it often leads to cleaner reactions.
- **Basic Workup:** The workup with potassium carbonate solution serves to quench any remaining reactive reagents and neutralize acidic byproducts.

## Synthetic Pathway

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Caption: Detailed experimental workflow for the synthesis of **4-Ethylpyridine-2-carbonitrile**.

# Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.<sup>[1]</sup> The 2-cyanopyridine moiety, in particular, is a valuable synthon for several reasons:

- **Bioisosteric Replacement:** The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a carboxamide, potentially improving pharmacokinetic properties like cell permeability.
- **Metabolic Stability:** The cyano group is generally metabolically stable, which is a desirable feature in drug candidates.
- **Versatile Chemical Handle:** The nitrile can be readily transformed into other functional groups, including:
  - Carboxylic acids via hydrolysis.
  - Amines via reduction.
  - Tetrazoles, which are common carboxylic acid bioisosteres, through reaction with azides.

While specific drugs containing the **4-Ethylpyridine-2-carbonitrile** core are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. For instance, the related compound 2-ethylpyridine-4-carbothioamide is a known impurity in the synthesis of the anti-tuberculosis drug prothionamide.<sup>[6]</sup> This highlights the role of such cyanopyridine intermediates in the synthesis of thioamides, another important class of compounds in drug discovery. The development of direct cyanation methods for pyridine N-oxides is driven by the need for efficient access to these crucial intermediates for pharmaceutical synthesis.<sup>[5]</sup>

## Safety and Handling

**4-Ethylpyridine-2-carbonitrile** is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.<sup>[2]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Cyanide-containing reagents used in its synthesis, such as TMSCN or KCN, are highly toxic and require stringent safety protocols.

## Conclusion

**4-Ethylpyridine-2-carbonitrile** is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via a two-step N-oxidation and cyanation sequence from 4-ethylpyridine is a robust and well-precedented strategy. The versatility of the nitrile group as a synthetic handle, combined with the established importance of the pyridine scaffold in pharmaceuticals, ensures that **4-Ethylpyridine-2-carbonitrile** and related compounds will continue to be of interest to researchers in the field of drug discovery and development.

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